2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine
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Overview
Description
2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . It is a member of the pyridine family, characterized by the presence of a bromine atom at the second position, a cyclopropoxy group at the fourth position, and a dimethylamino group at the third position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N-dimethylpyridin-4-amine as a starting material, which undergoes bromination using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethylpyridin-4-amine: Similar structure but lacks the cyclopropoxy group.
4-Bromo-N,N-dimethylpyridin-3-amine: Similar structure but lacks the cyclopropoxy group and has the bromine atom at a different position.
Uniqueness
2-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and binding interactions, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H13BrN2O/c1-13(2)9-8(14-7-3-4-7)5-6-12-10(9)11/h5-7H,3-4H2,1-2H3 |
InChI Key |
DVLGHXIVADKNPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CN=C1Br)OC2CC2 |
Origin of Product |
United States |
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